![molecular formula C11H10N4OS B1673707 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol CAS No. 64232-83-3](/img/structure/B1673707.png)
6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol
Overview
Description
“6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol” is a chemical compound with the molecular formula C11H10N4OS . It is also known as 6-Amino-5-[(Z)-benzylideneamino]-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of 5,6-diaminouracil derivatives and various carboxylic acids using a non-hazardous coupling reagent . The reaction conditions are optimized to precipitate pure products after only 5 to 10 minutes of reaction time .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a benzylideneamino group and a sulfanyl group .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 67.4±0.5 cm3, and a molar volume of 169.6±7.0 cm3 . It also has a polar surface area of 112 Å2 and a polarizability of 26.7±0.5 10-24 cm3 .Scientific Research Applications
Antimicrobial Agent Development
The compound has potential use in the development of new antimicrobial agents. Its structural similarity to known antimicrobial compounds suggests it could be effective against a range of bacteria and fungi. Research indicates that derivatives of this compound may disrupt microbial cell wall synthesis or interfere with essential enzymes .
Cancer Research
In cancer research, this compound could be used to study the inhibition of cell proliferation. Its ability to bind to certain enzymes involved in cell growth makes it a candidate for anti-cancer drug development, particularly in targeting specific cancer cell lines .
Neurodegenerative Disease Studies
The compound’s potential neuroprotective properties make it a candidate for studying neurodegenerative diseases. It could be used to understand the biochemical pathways involved in diseases like Alzheimer’s and Parkinson’s, possibly leading to new therapeutic approaches .
Agricultural Chemicals
There’s a possibility for “6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol” to be used in the synthesis of agricultural chemicals. These could include new types of herbicides or pesticides that are more environmentally friendly and target specific pests without affecting other organisms .
Organic Synthesis
This compound can serve as a building block in organic synthesis, particularly in the construction of complex molecules. Its reactive sites make it suitable for various chemical reactions, enabling the synthesis of a wide range of new compounds with diverse properties .
Pharmaceutical Intermediates
The compound could be used as an intermediate in the synthesis of pharmaceutical drugs. Its chemical structure allows for modifications that can lead to the development of drugs with improved efficacy, reduced side effects, and better pharmacokinetic properties .
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active.
properties
IUPAC Name |
6-amino-5-(benzylideneamino)-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c12-9-8(10(16)15-11(17)14-9)13-6-7-4-2-1-3-5-7/h1-6H,(H4,12,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKOXVNKDMWWLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356477 | |
Record name | AC-907/34129012 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol | |
CAS RN |
64232-83-3 | |
Record name | AC-907/34129012 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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